molecular formula C10H5FN2 B3159591 6-Fluoroquinoline-2-carbonitrile CAS No. 86324-50-7

6-Fluoroquinoline-2-carbonitrile

Cat. No.: B3159591
CAS No.: 86324-50-7
M. Wt: 172.16 g/mol
InChI Key: PZYCXKQUSFWWJH-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-2-carbonitrile is a fluorinated quinoline derivative with the molecular formula C10H5FN2. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum’s acid to form the desired quinoline derivative . This reaction is carried out under solvent-free conditions and often utilizes microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of substituted quinoline derivatives.

    Cycloaddition reactions: The compound can participate in cycloaddition reactions to form polycyclic structures.

    Oxidation and reduction: The quinoline ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and amines, typically under basic conditions.

    Cycloaddition reactions: Reagents such as dienes and azides are used, often under thermal or photochemical conditions.

    Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, polycyclic compounds, and oxidized or reduced quinoline structures .

Scientific Research Applications

Chemical Synthesis and Modification

6-Fluoroquinoline-2-carbonitrile serves as a precursor for the synthesis of various derivatives with enhanced biological activities. Its structural features allow for modifications that can lead to compounds with improved pharmacological profiles. Notably, the introduction of different heterocyclic moieties into the fluoroquinolone framework has been explored extensively.

Biological Activities

The biological activities of this compound and its derivatives are significant, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Fluoroquinolones, including derivatives of this compound, exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. They are commonly prescribed for treating infections due to their efficacy against resistant strains . The modification of the quinoline structure enhances its potency and spectrum of activity.

Anticancer Potential

Research has also indicated that certain derivatives possess anticancer properties. By modifying the carbonitrile group or introducing additional functional groups, researchers have developed compounds that can selectively target cancer cells while minimizing toxicity to normal cells .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Case Study 1: Antibacterial Efficacy : A study demonstrated that a derivative of this compound showed significant activity against multidrug-resistant strains of bacteria, making it a candidate for further development as a new antibiotic .
  • Case Study 2: Anticancer Activity : Another investigation reported that specific modifications to the carbonitrile group resulted in compounds with enhanced cytotoxicity against various cancer cell lines, suggesting potential for therapeutic applications in oncology .

Summary Table of Applications

ApplicationDescriptionReferences
Chemical SynthesisPrecursor for various derivatives; green synthesis methods employed
Antimicrobial ActivityBroad-spectrum activity against resistant bacteria
Anticancer PotentialCytotoxic effects on cancer cell lines; selective targeting

Mechanism of Action

The mechanism of action of 6-Fluoroquinoline-2-carbonitrile involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and transcription, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-4-carboxylic acid
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar

Uniqueness

6-Fluoroquinoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group at the 2-position and the fluorine atom at the 6-position enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Biological Activity

6-Fluoroquinoline-2-carbonitrile is a derivative of the quinoline family, recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound features a fluorine atom at the 6-position and a cyano group at the 2-position of the quinoline ring. This unique substitution pattern enhances its reactivity and potential pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA-gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. By disrupting these processes, the compound effectively inhibits bacterial growth, leading to cell death .

Pharmacokinetics

Fluoroquinolones, including this compound, exhibit high gastrointestinal absorption and can penetrate the blood-brain barrier. The compound's lipophilic nature allows it to diffuse across cell membranes, reaching intracellular targets efficiently .

Antimicrobial Activity

This compound has shown significant antibacterial activity against various Gram-negative and Gram-positive bacteria. Its efficacy is attributed to its ability to overcome bacterial resistance mechanisms that have developed against other antibiotics .

Anticancer Activity

Recent studies indicate that derivatives of 6-fluoroquinoline compounds possess anticancer properties. The mechanism involves inducing oxidative stress in cancer cells, leading to apoptosis. The formation of reactive oxygen species (ROS) plays a critical role in this process .

Case Studies

Study Findings Organism Tested
Study 1Demonstrated significant bactericidal activity against E. coliE. coli
Study 2Showed potential anticancer effects in vitro with increased ROS levels leading to cell deathHuman cancer cell lines
Study 3Evaluated pharmacokinetic properties showing high bioavailability and tissue distributionAnimal models

Dosage Effects

In animal models, dosage variations have been observed to affect the compound's antibacterial efficacy. Lower doses effectively inhibit bacterial growth without significant toxicity, while higher doses may lead to adverse effects .

Properties

IUPAC Name

6-fluoroquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYCXKQUSFWWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856919
Record name 6-Fluoroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86324-50-7
Record name 6-Fluoroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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